molecular formula C26H24IN3O7 B11563939 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate

Cat. No.: B11563939
M. Wt: 617.4 g/mol
InChI Key: WSURCWITKIMZRT-IPPBACCNSA-N
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Description

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group substituted with an iodo group and a benzoate ester. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Fischer esterification of 4-iodobenzoic acid with methanol to produce methyl 4-iodobenzoate . This intermediate can then undergo further reactions to introduce the trimethoxyphenyl and formamido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific research endeavors.

Properties

Molecular Formula

C26H24IN3O7

Molecular Weight

617.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H24IN3O7/c1-34-21-12-17(13-22(35-2)24(21)36-3)25(32)28-15-23(31)30-29-14-16-8-10-18(11-9-16)37-26(33)19-6-4-5-7-20(19)27/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+

InChI Key

WSURCWITKIMZRT-IPPBACCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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